Product packaging for 2-Chloro-6-(4-ethylphenyl)pyrazine(Cat. No.:)

2-Chloro-6-(4-ethylphenyl)pyrazine

Cat. No.: B7941058
M. Wt: 218.68 g/mol
InChI Key: JBRQKHAJICLFAA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-ethylphenyl)pyrazine is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . This pyrazine derivative is supplied as a high-purity material for research and development purposes. The compound features a chloropyrazine ring linked to a 4-ethylphenyl group, making it a valuable intermediate in various scientific explorations. The primary research applications of this compound are in medicinal chemistry and drug discovery, where it serves as a key synthetic building block. The chlorine atom on the pyrazine ring offers a reactive site for further functionalization, allowing researchers to create a diverse array of more complex molecules. It is particularly useful in the synthesis of potential pharmacologically active compounds, including the development of novel analgesic and anti-inflammatory agents, a common therapeutic area for pyrazine and related heterocyclic scaffolds . The structural motif of substituted pyrazines is frequently investigated for its biological activity and its role in molecular interactions. This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, wearing suitable protective equipment. It is typically recommended to be stored sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2 B7941058 2-Chloro-6-(4-ethylphenyl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(4-ethylphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(13)15-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRQKHAJICLFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Chloro 6 4 Ethylphenyl Pyrazine and Its Analogues

Retrosynthetic Analysis of the 2-Chloro-6-(4-ethylphenyl)pyrazine Molecular Architecture

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. wikipedia.orgicj-e.org For this compound, the key disconnections are at the carbon-carbon bond linking the pyrazine (B50134) and phenyl rings, and the nitrogen-carbon bonds within the pyrazine ring itself.

A primary retrosynthetic step involves breaking the bond between the pyrazine and the (4-ethylphenyl) group. This suggests a forward synthesis using a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a halogenated pyrazine, like 2,6-dichloropyrazine (B21018), and (4-ethylphenyl)boronic acid.

Further deconstruction of the 2-chloropyrazine (B57796) moiety points towards a 2-aminopyrazine (B29847) precursor. The chloro group can be introduced from the amino group via a Sandmeyer-type reaction. The 2-aminopyrazine itself can be retrosynthetically disconnected into acyclic components, typically an α-dicarbonyl compound and a 1,2-diamine derivative, which would form the pyrazine ring through a cyclocondensation reaction. This systematic deconstruction provides a logical pathway for the synthesis of the target molecule from simple precursors. ias.ac.inamazonaws.com

Diverse Approaches to Pyrazine Ring Formation and Functionalization

The synthesis of substituted pyrazines like this compound relies on a versatile set of reactions for both the initial ring formation and subsequent modifications.

Cyclocondensation and Ring Closure Methodologies

The formation of the pyrazine ring is a cornerstone of the synthesis. A widely employed method is the cyclocondensation of 1,2-dicarbonyl compounds with 1,2-diamines. arkat-usa.orgslideshare.net For instance, the reaction of an appropriately substituted glyoxal (B1671930) with an aminonitrile can lead to the formation of an aminopyrazine intermediate. organic-chemistry.org

Another common strategy involves the self-condensation of α-aminoketones or the reaction between α-haloketones and ammonia (B1221849) or amines. These methods offer a direct route to the pyrazine core. The choice of starting materials and reaction conditions is critical for controlling the substitution pattern on the final pyrazine ring. For example, the condensation of amino acid amides with 1,2-dicarbonyl compounds provides a reliable route to 2-substituted pyrazines. d-nb.info

Starting Material 1Starting Material 2Product TypeReference
1,2-Dicarbonyl Compound1,2-DiamineSubstituted Pyrazine arkat-usa.orgslideshare.net
α-Aminoketone(self-condensation)Substituted Pyrazine d-nb.info
α-HaloketoneAmineSubstituted Pyrazine d-nb.info
AminoacetonitrileGlyoxal derivative2-Aminopyrazine organic-chemistry.org

Strategic Introduction of Halogen Substituents on the Pyrazine Core

Introducing a chlorine atom at a specific position on the pyrazine ring is a key functionalization step. A common method for this transformation is the Sandmeyer reaction, which converts a primary aromatic amine, such as 2-aminopyrazine, into a diazonium salt that is subsequently displaced by a chloride ion. nih.gov

PrecursorReagent(s)Product
2-AminopyrazineNaNO₂, HCl, CuCl2-Chloropyrazine
PyrazinonePOCl₃ or PCl₅Chloropyrazine

Methodologies for Phenyl Ring Introduction and Subsequent Functionalization

The attachment of the 4-ethylphenyl group to the pyrazine core is typically achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a highly favored method, involving the reaction of a halopyrazine (e.g., 2,6-dichloropyrazine) with a phenylboronic acid derivative (e.g., (4-ethylphenyl)boronic acid) in the presence of a palladium catalyst and a base. researchgate.net This reaction is known for its high efficiency and tolerance of a wide range of functional groups.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or Kumada coupling (using Grignard reagents), can also be employed for this purpose. The choice of coupling partners and reaction conditions allows for the synthesis of a diverse array of phenyl-substituted pyrazines. nih.govaip.org

Advanced Synthetic Techniques for this compound Synthesis

To improve the efficiency and sustainability of the synthesis, advanced techniques are often employed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. colab.wsdoaj.orgnih.gov Reactions conducted under microwave irradiation often proceed at a much faster rate, leading to dramatically reduced reaction times. rsc.org For example, cyclocondensation and cross-coupling reactions that might take hours to complete by traditional heating can often be accomplished in minutes using a microwave reactor. dergipark.org.tr This rapid and efficient heating can also lead to higher yields and cleaner reaction profiles with fewer byproducts. rsc.orgdergipark.org.tr

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeReference
Pyrazole Synthesis5 days2 hours dergipark.org.tr
Pyrazoline Synthesis16 hours30 minutes nih.gov
Suzuki-Miyaura CouplingSeveral hoursMinutes dergipark.org.tr

Metal-Catalyzed Synthetic Routes for Pyrazine Assembly

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of aryl-substituted pyrazines, offering a direct and versatile method for forming carbon-carbon bonds. The synthesis of this compound can be efficiently achieved by introducing the 4-ethylphenyl group onto a pre-existing chloropyrazine core using these powerful reactions. Key among these are the Suzuki, Stille, and Negishi cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. nih.gov For the synthesis of the target compound, this would typically involve the reaction of a dihalopyrazine, such as 2,6-dichloropyrazine, with (4-ethylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand. nih.govrsc.org One of the first examples of Suzuki coupling on a chloropyrazine substrate highlighted the necessity of specific palladium-phosphine catalysts, as catalysts like Pd(PPh₃)₄, which are effective in other systems, failed to yield the desired product. rsc.org The choice of ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, using 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand has proven successful for coupling aryl boronic acids with chloropyrazines. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org This method is valued for its tolerance of a wide array of functional groups. thermofisher.com To synthesize this compound, one could couple 2,6-dichloropyrazine with (4-ethylphenyl)tributylstannane. A significant advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. rsc.org However, a common side reaction is homocoupling of the organostannane. Research has shown that this can be suppressed by carefully controlling the order of reagent addition, for example, by mixing the palladium catalyst with the pyrazine halide before introducing the organotin reagent. rsc.org While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks. mdpi.com

Buchwald-Hartwig Amination: While primarily a method for C-N bond formation, the principles and catalyst systems of the Buchwald-Hartwig amination are relevant to the broader field of palladium-catalyzed cross-coupling. wikipedia.orgorganic-chemistry.org The development of sophisticated phosphine ligands in this area has led to catalysts with broad applicability and high efficiency, often under mild conditions. wikipedia.orgacsgcipr.org These advanced catalyst systems can be adapted for C-C coupling reactions, providing high turnover numbers and rates. nih.gov

The table below summarizes key aspects of these metal-catalyzed routes applicable to pyrazine synthesis.

Coupling ReactionPyrazine SubstrateCoupling PartnerTypical Catalyst/LigandKey AdvantagesPotential Drawbacks
Suzuki-Miyaura2,6-Dichloropyrazine(4-ethylphenyl)boronic acidPd(OAc)₂ / dppbLow toxicity of boron reagents, mild conditions. nih.govBase sensitivity of some substrates.
Stille2,6-Dichloropyrazine(4-ethylphenyl)tributylstannanePd(PPh₃)₄High functional group tolerance, air/moisture stable reagents. rsc.orgthermofisher.comToxicity of tin compounds, purification challenges. mdpi.com
Negishi2,6-Dichloropyrazine(4-ethylphenyl)zinc halideNiCl₂(dppp)High reactivity of organozinc reagents.Moisture and air sensitivity of reagents.

Development of Green Chemistry Principles in Pyrazine Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov In pyrazine synthesis, this has led to the development of more sustainable and environmentally benign methodologies. tandfonline.comtandfonline.comingentaconnect.com

Key strategies in green pyrazine synthesis include:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure avoids the need for isolating and purifying intermediates, which saves solvents, energy, and time. tandfonline.comresearchgate.net A reported one-pot method for pyrazine derivatives involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, eliminating the need for expensive and toxic catalysts. tandfonline.com

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with water, ethanol, or using solvent-free conditions significantly reduces the environmental footprint of a synthesis. nih.govingentaconnect.com

Atom-Economical Reactions: Synthetic methods that maximize the incorporation of atoms from the reactants into the final product are considered atom-economical. Dehydrogenative coupling reactions, which form pyrazines from amino alcohols or diols and diamines, are a prime example, generating only water and hydrogen gas as byproducts. acs.orgnih.gov

Earth-Abundant Metal Catalysts: Palladium, a common catalyst in cross-coupling reactions, is a precious and toxic metal. acsgcipr.org Research is increasingly focused on replacing it with catalysts based on more abundant and less toxic metals like manganese or copper. acs.orgnih.gov Manganese pincer complexes, for example, have been shown to effectively catalyze the dehydrogenative coupling of 2-amino alcohols to form symmetrical pyrazines. acs.orgnih.gov

Applying these principles to the synthesis of this compound could involve a one-pot, manganese-catalyzed dehydrogenative coupling/arylation sequence or a Suzuki coupling performed in an aqueous medium using a highly efficient, low-loading palladium catalyst system. researchgate.net

Optimization of Reaction Parameters, Yields, and Purity for this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, making the process more efficient and cost-effective for potential scale-up. This involves systematically adjusting various factors that influence the reaction's outcome.

Key Parameters for Optimization:

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Ligands influence the stability, activity, and selectivity of the catalyst. For a Suzuki coupling to produce the target molecule, ligands must be screened to find the optimal balance that promotes the desired cross-coupling over side reactions.

Base and Solvent: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be matched with the solvent and substrates. The solvent (e.g., toluene, 1,4-dioxane, THF) affects the solubility of reactants and the catalyst's activity. rsc.orgacs.org

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of byproducts. Optimization aims to find the lowest possible temperature and shortest time needed for complete conversion, which saves energy and minimizes side reactions. acs.org For instance, studies on pyrazine synthesis have shown that quantitative yields can be achieved at lower temperatures (125 °C vs. 150 °C) over a reasonable timeframe. acs.org

Reagent Stoichiometry and Order of Addition: The ratio of the pyrazine substrate to the arylating agent (e.g., boronic acid) can impact yield and byproduct formation. Using a slight excess of the boronic acid is common, but this needs to be optimized. As noted in Stille couplings, the order in which reagents are added can significantly affect purity by suppressing side reactions like homocoupling. rsc.org

The following table outlines the typical parameters optimized in the synthesis of substituted pyrazines and their potential impact on the production of this compound.

ParameterVariableImpact on Yield and Purity
Catalyst Loadingmol % of PalladiumLowering loading reduces cost and residual metal contamination. Optimization finds the minimum required for efficient conversion. researchgate.net
LigandType (e.g., dppb, XPhos)Affects catalytic activity, stability, and selectivity. Prevents catalyst deactivation and promotes reductive elimination.
BaseType (e.g., K₃PO₄, Cs₂CO₃)Influences the rate of transmetalation and can affect substrate stability. Optimal choice maximizes yield.
SolventType (e.g., Toluene, Dioxane, THF)Affects solubility of reactants and catalyst performance. Greener solvents are preferred. acs.org
Temperature°CControls reaction rate versus catalyst decomposition and byproduct formation. Lower is generally better if reaction time is acceptable. acs.org
Reaction TimehoursMinimized to improve throughput and prevent product or catalyst degradation over extended periods.

Chemical Reactivity and Derivatization of 2 Chloro 6 4 Ethylphenyl Pyrazine

Intrinsic Reactivity Profile of the Pyrazine (B50134) Heterocycle

Pyrazine, also known as 1,4-diazine, is an aromatic heterocycle with a resonance energy that, while lower than benzene (B151609), imparts considerable stability. um.edu.my The two nitrogen atoms within the ring are electron-withdrawing, which significantly reduces the electron density of the carbon atoms. slideshare.net This electron deficiency makes the pyrazine ring less reactive towards electrophilic aromatic substitution compared to benzene but markedly more susceptible to nucleophilic aromatic substitution (SNAr). um.edu.myslideshare.netqorganica.es

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position of 2-Chloro-6-(4-ethylphenyl)pyrazine

The chlorine atom on the pyrazine ring of this compound is a prime site for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction is a cornerstone for the functionalization of electron-poor aromatic and heteroaromatic systems. qorganica.esnih.gov The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate. qorganica.esmasterorganicchemistry.com The pyrazine ring itself, being electron-deficient, activates the chloro substituent for nucleophilic displacement. nih.gov In the context of SNAr reactions on halo-substituted aromatic compounds, the reactivity order of halogens as leaving groups is often F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The versatility of SNAr reactions allows for the introduction of a wide array of functional groups onto the pyrazine core of this compound by employing various nucleophiles.

The chloro group of this compound can be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic species. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-6-(4-ethylphenyl)pyrazine. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields. In some cases, particularly with less reactive substrates, elevated temperatures and pressures may be necessary to drive the reaction to completion. acsgcipr.org

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles
NucleophileReagentProductTypical Conditions
MethoxideSodium methoxide2-Methoxy-6-(4-ethylphenyl)pyrazineMethanol, reflux
PhenoxideSodium phenoxide2-Phenoxy-6-(4-ethylphenyl)pyrazineDMF, heat
HydroxideSodium hydroxide6-(4-Ethylphenyl)pyrazin-2(1H)-oneWater/DMSO, heat

Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with this compound to afford the corresponding amino-substituted pyrazines. nih.gov These reactions are of significant interest due to the prevalence of amino-heterocyclic motifs in pharmaceuticals. The reaction of 2-chloropyrazines with amines like morpholine (B109124) has been studied, and often, these transformations can be carried out under relatively mild conditions. researchgate.net The use of "green" solvents like water has been shown to be effective for the amination of certain heteroaryl chlorides, sometimes offering an advantage over traditional organic solvents. nih.gov

Table 2: Examples of SNAr Reactions with Nitrogen Nucleophiles
NucleophileReagentProductTypical Conditions
Ammonia (B1221849)Aqueous ammonia6-(4-Ethylphenyl)pyrazin-2-amineSealed tube, heat
PiperidinePiperidine2-(Piperidin-1-yl)-6-(4-ethylphenyl)pyrazinePEG-400, 120 °C nih.gov
AnilineAnilineN-Phenyl-6-(4-ethylphenyl)pyrazin-2-amineBase (e.g., K₂CO₃), DMSO, heat

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are also effective in displacing the chloro group of this compound. wikipedia.orgresearchgate.net These reactions lead to the formation of thioethers. For example, reacting this compound with a thiol like ethanethiol (B150549) in the presence of a base would yield 2-(ethylthio)-6-(4-ethylphenyl)pyrazine. biosynth.com These sulfur-containing derivatives can serve as intermediates for further synthetic transformations.

Table 3: Examples of SNAr Reactions with Sulfur Nucleophiles
NucleophileReagentProductTypical Conditions
EthanethiolateSodium ethanethiolate2-(Ethylthio)-6-(4-ethylphenyl)pyrazineEthanol, reflux
ThiophenolateSodium thiophenolate2-(Phenylthio)-6-(4-ethylphenyl)pyrazineDMF, room temperature

Palladium-Catalyzed Cross-Coupling Reactions at C-2 and C-6 Positions of this compound

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com For a molecule like this compound, the chloro substituent at the C-2 position serves as an excellent handle for such transformations. acs.org Additionally, while not explicitly derivatized in the starting material, the C-6 position could potentially be activated for cross-coupling if a suitable leaving group were present. These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govorganic-chemistry.org This reaction is particularly valuable for the synthesis of biaryl compounds. This compound can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base to generate 2-aryl-6-(4-ethylphenyl)pyrazines. mdpi.com

The choice of palladium catalyst, which includes a phosphine (B1218219) ligand, is crucial for the success of the reaction, especially with heteroaromatic substrates. organic-chemistry.orgnih.gov The base plays a key role in the transmetalation step of the catalytic cycle. A variety of solvents, including toluene, dioxane, and aqueous mixtures, can be employed. mdpi.combeilstein-journals.org

Table 4: Example of Suzuki-Miyaura Coupling of this compound
Arylboronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water2-Phenyl-6-(4-ethylphenyl)pyrazine
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane2-(4-Methoxyphenyl)-6-(4-ethylphenyl)pyrazine
3-Thienylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene2-(Thiophen-3-yl)-6-(4-ethylphenyl)pyrazine

Buchwald-Hartwig Amination for N-Derivatization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to (hetero)aryl chlorides, including chloropyrazines, for the synthesis of N-derivatives. beilstein-journals.orgresearchgate.net In the context of this compound, this methodology allows for the introduction of a variety of primary and secondary amines at the C-2 position of the pyrazine ring.

The general mechanism involves the oxidative addition of the chloropyrazine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can significantly influence the reaction conditions and yields. beilstein-journals.orgresearchgate.net

Table 1: Examples of Buchwald-Hartwig Amination with Chloro-heterocycles

Catalyst System Amine Product Yield Reference
Pd(OAc)₂ / X-Phos Anilines Good to Excellent beilstein-journals.org
[Pd(cinnamyl)Cl]₂ / Mor-DalPhos Primary and Secondary Amines Not specified researchgate.net

Note: The yields are general observations from the literature for similar substrates and may not be specific to this compound.

Negishi and Stille Coupling Strategies

Beyond C-N bond formation, the chloro-substituent on the pyrazine ring serves as an effective handle for carbon-carbon bond-forming reactions through various cross-coupling strategies.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. organic-chemistry.org For this compound, this would typically involve the reaction with an organozinc compound (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 2-R-6-(4-ethylphenyl)pyrazine. researchgate.netorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and has been applied to the functionalization of various heterocyclic compounds. organic-chemistry.orgacs.org The reaction is particularly useful for coupling with sp³, sp², and sp hybridized carbon nucleophiles. organic-chemistry.org

Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. libretexts.org The reaction of this compound with an organostannane (R-SnR'₃) under palladium catalysis would result in the formation of a new carbon-carbon bond at the C-2 position. rsc.org The Stille reaction is valued for its compatibility with a wide range of functional groups, and the stability of the organotin reagents. libretexts.org

Table 2: Comparison of Negishi and Stille Coupling for Heteroaryl Halides

Coupling Reaction Nucleophile Catalyst Key Features
Negishi Organozinc (R-ZnX) Pd or Ni complexes High reactivity and functional group tolerance. organic-chemistry.org

Other Transition Metal-Mediated Transformations of the Pyrazine Scaffold

The functionalization of the pyrazine ring is not limited to the aforementioned coupling reactions. A variety of other transition metal-mediated transformations have been developed for the derivatization of pyrazines and other nitrogen-containing heterocycles. rsc.orgnih.gov These methods often take advantage of the unique electronic properties of the pyrazine ring.

For instance, direct C-H activation/functionalization is an increasingly important strategy that avoids the pre-functionalization required for traditional cross-coupling reactions. nih.gov While specific examples for this compound are not prevalent, methods developed for similar pyrazine systems could potentially be adapted. These reactions can lead to arylation, alkylation, or other functionalizations at various positions on the pyrazine ring, sometimes with high regioselectivity. nih.gov

Functionalization of the 4-Ethylphenyl Moiety of this compound

The 4-ethylphenyl group provides another site for chemical modification, allowing for the synthesis of derivatives with altered steric and electronic properties.

The phenyl ring of the 4-ethylphenyl moiety can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org The ethyl group is an activating, ortho-, para-directing group. total-synthesis.com Since the para position is already substituted, electrophilic attack will be directed to the ortho positions (positions 3 and 5 of the phenyl ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com The conditions for these reactions typically involve the use of a strong acid or a Lewis acid catalyst to generate the active electrophile. wikipedia.orglibretexts.org

Table 3: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile
Nitration HNO₃, H₂SO₄ NO₂⁺
Halogenation X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) X⁺
Sulfonation SO₃, H₂SO₄ SO₃
Friedel-Crafts Alkylation R-X, Lewis Acid (e.g., AlCl₃) R⁺

The ethyl group itself can be a site for functionalization. The benzylic protons of the ethyl group are susceptible to radical halogenation or oxidation. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation could lead to bromination at the benzylic position. Oxidation of the ethyl group, for example using potassium permanganate, could yield a carboxylic acid or, under milder conditions, a ketone. ncert.nic.in The resulting functional groups can then be used for further derivatization.

Studies on Regio- and Chemoselectivity in Derivatization Reactions of this compound

In a molecule with multiple reactive sites like this compound, achieving regio- and chemoselectivity is a critical aspect of its derivatization. nih.govrsc.org The inherent reactivity of the different positions on the pyrazine and phenyl rings, as well as the chloro and ethyl substituents, dictates the outcome of a given reaction.

For instance, in transition metal-catalyzed cross-coupling reactions, the C-Cl bond on the electron-deficient pyrazine ring is the most likely site of reaction. rsc.org In electrophilic aromatic substitution, the reaction will occur on the more electron-rich phenyl ring, directed by the ethyl group. total-synthesis.com

Chemoselectivity becomes important when multiple functional groups could potentially react under the same conditions. For example, in a molecule containing both a chloro-pyrazine and a bromo-phenyl group, careful selection of the catalyst and reaction conditions can often allow for selective reaction at one site over the other. Studies on related dihalopyridines have shown that selective substitution of one halogen over another is possible. researchgate.net The greater reactivity of aryl bromides or iodides over chlorides in many palladium-catalyzed couplings can be exploited to achieve selective functionalization.

Furthermore, directed metalation strategies using strong bases can achieve regioselective functionalization of the pyrazine ring at positions other than the one bearing the chloro group. nih.gov These methods provide a powerful tool for the synthesis of highly substituted pyrazine derivatives.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-R-6-(4-ethylphenyl)pyrazine
N-phenylamino[2.2]paracyclophane
2,4-bisaminopyridines
2-chloro-6-methyl-phenyl
6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide
Dasatinib
2-isopropylpyrimidine
2-propylpyrimidine
methyl 4-chlorobenzoate
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one
4-chloro-N-phenylpyridin-2-amines
2,4-bisanilinopyridine
2,5-dimethyl-N-phenylaniline
2-chloropyrimidine
chlorobenzene
4-chloroquinazoline
4-pyrrolidinylquinazoline
2-trifluoromethyl-4-chloroquinazoline
2,2'-bipyridines
methyl [2,2'-bipyridine]-4-carboxylate
4-amino-2-chloro- and 2-amino-6-bromopyridine
2-bromochlorobenzene
2-chlorobenzonitrile
2-chloroanisole
4-chloroanisole
9-chloroanthracene
1-chloro-2,6-dimethoxybenzene
2-bromopyrimidine
Benzene
Benzenesulfonic acid
Nitrobenzene
Chlorobenzene
2-nitromethylbenzene
3-nitromethylbenzene
4-nitromethylbenzene
4-nitromethylbenzene
benzoyl nitrate
ethanoyl nitrate
2,5-dichlorothiophene
coelenterazine
coelenteramine
favipiravir
botryllazine A
(-)-streptophenazine A
Butan-1-ol
butanoic acid
Benzyl alcohol
phenylethanoic acid
3-Nitrobromobenzene
3-nitrobenzoic acid
acetone
2-Iodo isomers
4-iodo counterparts
2- or 4-phenylethynyl derivatives
3-aminoestrone
2- or 4-bromo isomers of 3-benzyl ethers

Formation of Fused or Condensed Heterocyclic Systems from this compound

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the reactive chlorine atom allows for annulation reactions where a new ring is fused onto the pyrazine core. These reactions typically proceed via an initial nucleophilic substitution of the chlorine, followed by an intramolecular cyclization. The resulting fused systems often exhibit unique chemical and photophysical properties, making them of interest in medicinal chemistry and materials science.

Commonly synthesized fused systems from 2-chloropyrazine (B57796) derivatives include imidazo[1,2-a]pyrazines, organic-chemistry.orgnih.govtriazolo[4,3-a]pyrazines, and pyrido[2,3-b]pyrazines. While specific literature on the formation of these systems directly from this compound is not extensively documented, established synthetic routes for analogous 2-chloropyrazines can be applied.

Imidazo[1,2-a]pyrazines

The synthesis of imidazo[1,2-a]pyrazines can be achieved through the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. In the case of this compound, this would first involve the conversion of the chloro group to an amino group, followed by reaction with an appropriate α-haloketone. A more direct approach involves the reaction of 2-chloropyrazine with an aminoethanol derivative followed by cyclization.

A plausible route to forming an imidazo[1,2-a]pyrazine (B1224502) fused system would involve the reaction of this compound with an amino alcohol, such as 2-aminoethanol, followed by an intramolecular cyclization. This type of reaction typically proceeds via initial substitution of the chlorine atom by the amino group of the amino alcohol, followed by an acid-catalyzed dehydration and cyclization to form the fused imidazole (B134444) ring.

organic-chemistry.orgnih.govTriazolo[4,3-a]pyrazines

The organic-chemistry.orgnih.govtriazolo[4,3-a]pyrazine scaffold is another important fused heterocyclic system that can be synthesized from 2-chloropyrazine precursors. nih.gov A general and efficient method involves the reaction of a 2-chloropyrazine with a hydrazide, followed by a cyclodehydration step. organic-chemistry.org For instance, this compound can be reacted with hydrazine (B178648) to form the corresponding 2-hydrazinyl-6-(4-ethylphenyl)pyrazine. Subsequent treatment of this intermediate with an orthoester, such as triethyl orthoformate, or an acid chloride would lead to the formation of the fused triazole ring. frontiersin.org

The reaction with hydrazine hydrate (B1144303) serves to introduce the N-N bond necessary for the triazole ring. The subsequent cyclization with a one-carbon synthon like triethyl orthoformate or formic acid provides the final ring closure to the organic-chemistry.orgnih.govtriazolo[4,3-a]pyrazine system.

ReactantReagent(s)ConditionsProduct
This compound1. Hydrazine hydrate (N₂H₄·H₂O) 2. Triethyl orthoformate (HC(OEt)₃)1. Ethanol, reflux 2. Acetic acid, microwave irradiation7-(4-Ethylphenyl)- organic-chemistry.orgnih.govtriazolo[4,3-a]pyrazine

Pyrido[2,3-b]pyrazines

The synthesis of pyrido[2,3-b]pyrazines, also known as 1,4,5-triazanaphthalenes, from 2-chloropyrazines can be accomplished through various strategies, often involving palladium-catalyzed cross-coupling reactions. A common approach is the reaction of a 2-chloropyrazine with a suitably substituted aminopyridine derivative. However, a more direct construction of the fused pyridine (B92270) ring can be envisioned through a reaction with a species that can provide the necessary carbon atoms for the new ring.

For example, a reaction sequence could involve a palladium-catalyzed coupling of this compound with a boronic acid derivative containing a protected amino group, followed by deprotection and cyclization. A more classical approach involves the condensation of a 2,3-diaminopyridine (B105623) with an α-dicarbonyl compound. To apply this to the target molecule, one would first need to synthesize a diamine derivative of the pyrazine, which is a more complex transformation.

A plausible, albeit multi-step, approach would be to first introduce a functionality amenable to cyclization. For instance, a Suzuki coupling of this compound with a boronic acid ester bearing a protected aldehyde or ketone could be performed. Subsequent deprotection and reaction with an amine would form an enamine, which could then undergo an intramolecular cyclization to form the fused pyridine ring.

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro 6 4 Ethylphenyl Pyrazine

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. While a specific crystal structure for 2-Chloro-6-(4-ethylphenyl)pyrazine has not been reported, its solid-state architecture can be predicted based on analyses of similar heterocyclic and aromatic compounds. mdpi.comresearchgate.net

The molecule is expected to feature two primary planar systems: the pyrazine (B50134) ring and the phenyl ring. Due to steric hindrance between the ortho-protons of the phenyl ring and the protons on the pyrazine ring, these two rings are not expected to be coplanar. A significant dihedral angle between the planes of the two rings is predicted, a common feature in linked aromatic systems. mdpi.com

Predicted Crystallographic Data for this compound

ParameterPredicted Value
Chemical FormulaC₁₂H₁₁ClN₂
Formula Weight218.69 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (predicted)
Dihedral Angle (Phenyl-Pyrazine)20° - 40°
Key Intermolecular Interactionsπ–π stacking, C–H⋯N bonds

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamic Properties

High-resolution NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. mdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the 4-ethylphenyl substituent. The two protons on the pyrazine ring are in different chemical environments and should appear as two distinct singlets (or narrow doublets due to long-range coupling) in the downfield aromatic region, likely between 8.5 and 8.8 ppm. chemicalbook.comnih.gov The protons on the 4-ethylphenyl group are predicted to form an AA'BB' system, appearing as two doublets between 7.3 and 7.9 ppm. youtube.comyoutube.com The ethyl group will be characterized by a quartet for the methylene (B1212753) (-CH₂) protons around 2.7 ppm, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons around 1.3 ppm. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule. The carbon atoms of the pyrazine ring are expected to resonate at the downfield end of the spectrum (140-155 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. nih.govrsc.org The carbon attached to the chlorine atom (C2) is predicted to be the most downfield of the pyrazine carbons. The carbons of the phenyl ring will appear in the typical aromatic range (127-150 ppm), with the carbon attached to the ethyl group (C4') and the carbon attached to the pyrazine ring (C1') resonating at the lower end of this range. researchgate.netdocbrown.info The ethyl group carbons will appear in the upfield aliphatic region. process-nmr.com

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Pyrazine H3/H5~8.65, ~8.55-s, s
Phenyl H2'/H6'~7.85~128.8d
Phenyl H3'/H5'~7.35~128.5d
Ethyl -CH₂~2.72~29.0q
Ethyl -CH₃~1.28~15.5t
Pyrazine C2-Cl-~152.0-
Pyrazine C6-Ph-~154.0-
Pyrazine C3/C5-~143.5, ~142.0-
Phenyl C1'-~135.0-
Phenyl C4'-~148.0-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular bonding. nih.gov The spectra are predicted based on characteristic group frequencies from analogous structures like 2-chloropyrazine (B57796) and substituted benzenes. researchgate.netcore.ac.uknist.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region corresponding to the C-H bonds on both the pyrazine and phenyl rings.

Aliphatic C-H Stretching: Asymmetric and symmetric stretching vibrations of the ethyl group's CH₂ and CH₃ moieties, expected between 2970 and 2850 cm⁻¹.

Ring Stretching: Strong absorptions in the 1600-1400 cm⁻¹ range due to C=C and C=N stretching vibrations within the aromatic pyrazine and phenyl rings. researchgate.net

C-Cl Stretching: A characteristic band for the carbon-chlorine bond is expected in the 800-600 cm⁻¹ region. researchgate.net

Ring Breathing Modes: Raman spectroscopy is particularly useful for identifying the symmetric "breathing" modes of the aromatic rings, which are anticipated around 1000 cm⁻¹. researchgate.netrsc.org

Predicted Major Vibrational Bands for this compound

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)
3100 - 3000Aromatic C-H StretchMedium
2970 - 2850Aliphatic C-H Stretch (ethyl)Medium-Strong
1580 - 1550Pyrazine/Phenyl Ring Stretch (C=N, C=C)Strong
1470 - 1440Ethyl C-H BendMedium
~1150Pyrazine Ring In-Plane BendMedium
~1010Phenyl Ring Breathing (Raman active)Weak
800 - 600C-Cl StretchStrong

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and to gain structural information from the fragmentation pattern of the ionized molecule. For this compound (C₁₂H₁₁ClN₂), the calculated monoisotopic mass is approximately 218.06 g/mol .

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion ([M]⁺) due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl. This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. youtube.com

The fragmentation of the molecular ion under electron ionization (EI) is predicted to follow established pathways for aromatic and alkyl-substituted compounds. libretexts.orglibretexts.org

Loss of a Methyl Radical: The most favorable fragmentation is likely the cleavage of the C-C bond beta to the phenyl ring, resulting in the loss of a methyl radical (·CH₃, 15 Da). This forms a stable secondary benzylic-type cation, which would likely correspond to the base peak in the spectrum ([M-15]⁺). docbrown.info

Loss of an Ethyl Radical: Cleavage of the bond between the pyrazine and phenyl rings is less likely, but loss of the entire ethyl group (·C₂H₅, 29 Da) could produce an [M-29]⁺ ion.

Loss of Chlorine: Cleavage of the C-Cl bond would result in an [M-35]⁺ peak.

Tropylium (B1234903) Ion: Rearrangement of the phenyl-containing fragments could potentially lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for alkylbenzenes. youtube.com

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonPredicted Relative Intensity
218[C₁₂H₁₁³⁵ClN₂]⁺ (Molecular Ion)High
220[C₁₂H₁₁³⁷ClN₂]⁺ (M+2 Isotope Peak)Medium (~33% of M⁺)
203[M - CH₃]⁺Very High (Base Peak)
189[M - C₂H₅]⁺Low
183[M - Cl]⁺Medium
91[C₇H₇]⁺ (Tropylium ion)Medium

Computational and Theoretical Studies on 2 Chloro 6 4 Ethylphenyl Pyrazine

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of medium-sized organic molecules like 2-Chloro-6-(4-ethylphenyl)pyrazine. nih.gov These calculations determine the electron density of the molecule to derive essential properties such as geometry, energy, and electronic distribution.

The first step in a computational analysis is typically a geometry optimization. This process uses DFT methods, for instance, the B3LYP functional with a 6-31G(d) basis set, to find the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule.

Below is a hypothetical table of optimized geometric parameters for the molecule, which would be derived from such a DFT calculation.

ParameterDescriptionPredicted Value
Bond Lengths
C-ClCarbon-Chlorine bond in the pyrazine (B50134) ring~1.74 Å
C-C (inter-ring)Bond connecting the pyrazine and phenyl rings~1.48 Å
N=C (pyrazine)Average Nitrogen-Carbon bond in the pyrazine ring~1.33 Å
C-C (phenyl)Average Carbon-Carbon bond in the phenyl ring~1.39 Å
Bond Angles
C-C-ClAngle involving the chlorine substituent~116°
C-N-CAngle within the pyrazine ring~117°
Dihedral Angle
Pyrazine-PhenylTorsional angle between the two aromatic rings~35-45°

Note: These values are representative and would be precisely determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other species.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is expected to be primarily located on the electron-rich 4-ethylphenyl ring, which acts as the electron-donating part of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-deficient chloropyrazine ring, particularly on the carbon atoms adjacent to the electronegative nitrogen and chlorine atoms.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A hypothetical FMO analysis for the compound is summarized in the table below.

Orbital/ParameterDescriptionPredicted Energy Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -6.2 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 4.7 eV

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative nitrogen atoms of the pyrazine ring and the chlorine atom.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the molecule.

The MEP map visually confirms the electronic insights gained from FMO analysis, highlighting the pyrazine ring as the electrophilic center and the nitrogen atoms as the primary sites for interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule (and surrounding solvent molecules), MD can simulate conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation could:

Explore the rotational dynamics around the single bond connecting the pyrazine and phenyl rings, showing how the molecule flexes and changes conformation at a given temperature.

Analyze the solvation shell around the molecule when placed in a solvent like water or ethanol. This would reveal how solvent molecules arrange themselves around the hydrophobic (ethylphenyl) and more polar (chloropyrazine) parts of the molecule, providing insights into its solubility.

Study how the molecule interacts with other molecules, such as a biological receptor, by simulating their joint motion and interaction energies over time. nih.gov

Computational Elucidation of Reaction Mechanisms Involving this compound

DFT calculations are highly effective for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. acs.org A common reaction for chloropyrazines is nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile.

A computational study could model the reaction of this compound with a nucleophile (e.g., methoxide (B1231860), NH₃). The study would involve:

Optimizing the geometries of the reactants, the intermediate Meisenheimer complex (if formed), the transition state, and the final products.

Calculating the energies of each of these species.

Determining the activation energy barrier from the energy of the transition state relative to the reactants.

This analysis would confirm the most likely reaction pathway and predict the reaction rate. nih.gov For instance, it could determine whether the substitution proceeds via an addition-elimination mechanism or another pathway, providing a level of detail often inaccessible through experiment alone.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of new chemical compounds based on their molecular structure. ijournalse.org The method involves creating a mathematical model that correlates calculated molecular descriptors with an experimentally measured property. nih.govyoutube.com

For this compound, a QSPR study would typically involve a series of related pyrazine derivatives. The process would be as follows:

Data Set Collection: Assemble a group of pyrazine compounds with known experimental data for a specific property (e.g., solubility, boiling point, or biological activity like IC₅₀).

Descriptor Calculation: For each molecule in the series, calculate a large number of molecular descriptors using software. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies from DFT). ijournalse.org

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that finds the best correlation between a subset of the descriptors and the experimental property. acs.org

Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) methods.

Once a robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized pyrazine derivatives, including this compound, thereby guiding synthetic efforts toward molecules with desired characteristics.

Exploration of in Vitro Biological Activities and Structure Activity Relationships Sar in Defined Contexts

Application of 2-Chloro-6-(4-ethylphenyl)pyrazine as a Synthetic Intermediate and Building Block for Novel Chemical Entities

The presence of a reactive chlorine atom on the pyrazine (B50134) ring makes this compound a valuable precursor in organic synthesis. The chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is fundamental to its role as a building block for creating new chemical entities.

For instance, similar chloro-pyrazine structures are widely used in the synthesis of novel compounds. A common strategy involves the nucleophilic substitution of the chlorine atom with amines, alcohols, or thiols. One study detailed the synthesis of novel N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives starting from an intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. nih.gov In this synthesis, the chloro-pyrazine scaffold was derivatized through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions to produce a library of new compounds for biological screening. nih.gov This highlights the utility of the chloro-pyrazine moiety as a versatile platform for generating chemical diversity.

Investigations into Agrochemical Potential and Mechanism-Based Studies

Pyrazine derivatives have attracted significant interest in the agrochemical field due to their potential as herbicides, fungicides, and insecticides. researchgate.netnih.govgoogle.com

Herbicidal Activity and Specific Target Pathway Investigations (e.g., Photosynthetic Electron Transport Inhibition)

A significant portion of commercial herbicides act by inhibiting photosystem II (PSII), a critical protein complex in the photosynthetic electron transport (PET) chain. nih.govucanr.edu By binding to the D1 protein of PSII, these inhibitors block electron flow, halting CO2 fixation and the production of energy required for plant growth. ucanr.edu This disruption leads to the formation of highly reactive molecules that cause membrane damage and cell death. ucanr.edu

Research into pyrazine-based compounds has revealed their potential as PET inhibitors. A study on chlorinated N-phenylpyrazine-2-carboxamides demonstrated that these molecules can inhibit photosynthesis in spinach chloroplasts. nih.gov The structure-activity relationship (SAR) in this class of compounds indicated that the presence of a chlorine atom on the pyrazine ring and on the phenyl ring was beneficial for activity. nih.gov For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as the most effective PET inhibitor in its series, with an IC50 value of 43.0 μmol/L. nih.gov While specific data for this compound is not detailed, the established activity of structurally similar chlorinated pyrazines suggests a potential avenue for investigation.

Fungicidal Activity and Elucidation of Mechanism of Action

The development of novel fungicides is crucial for managing crop diseases. Pyrazine derivatives have shown promise in this area. For example, a series of chlorinated N-phenylpyrazine-2-carboxamides was evaluated for antifungal activity against various strains, including Trichophyton mentagrophytes. nih.gov Within this series, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide displayed the highest efficacy against T. mentagrophytes, with a minimum inhibitory concentration (MIC) of 62.5 μmol/L. nih.gov

The mechanism of action for pyrazine-based antifungals can vary. Some volatile pyrazines are known to have broad-spectrum antimicrobial activity by diffusing into microbial cells, leading to the disintegration of the cell envelope and DNA damage. researchgate.net Other synthetic derivatives may target specific enzymes or cellular pathways essential for fungal growth. researchgate.netnih.gov

Insecticidal Activity and Identification of Biological Targets

The search for new insecticides with novel modes of action is critical to overcoming resistance to existing products. Important molecular targets for insecticides include the nicotinic acetylcholine (B1216132) receptor, glutamate-gated chloride channels, and ryanodine (B192298) receptors. nih.gov Pyrazine-containing structures have been incorporated into molecules designed to interact with these targets. While specific insecticidal data for this compound is not prominently reported, related heterocyclic compounds, such as 2-phenylpyridine (B120327) derivatives, have shown high efficacy against pests like Mythimna separata. nih.gov This suggests that aryl-substituted nitrogen heterocycles are a promising class for insecticide discovery.

Materials Science Applications of this compound Derivatives

Beyond biological applications, the electronic properties of pyrazine derivatives make them attractive candidates for use in materials science.

Development in Organic Semiconductors and Optoelectronic Devices

Pyrazine-functionalized π-conjugated materials are gaining significant attention for their use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgtandfonline.com The electron-deficient nature of the pyrazine ring imparts favorable charge transfer properties. rsc.org

Derivatives of pyrazine are synthesized to act as emitters or host materials in OLEDs. For example, indenopyrazine derivatives have been developed as highly efficient blue-emitting materials. optica.org Similarly, pyrazinophenazine-based hybrid molecules have been synthesized and shown to possess high thermal stability and suitable frontier molecular orbital (FMO) energy levels, making them potential bipolar host materials for efficient phosphorescent OLEDs. chemrxiv.orgchemrxiv.org The synthesis of these advanced materials often involves the functionalization of a core structure, a role for which a building block like this compound could potentially be adapted.

Utilization as Ligands in Coordination Chemistry

The pyrazine scaffold is well-recognized for its role as a ligand in coordination chemistry. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, enabling them to act as effective and stable complexing agents for a variety of metal ions. researchgate.net

Research into pyrazine derivatives has demonstrated their ability to form coordination compounds with various transition metals, including manganese(II), iron(III), cobalt(II), nickel(II), zinc(II), and silver(I). nih.govnih.govnih.gov For instance, N′-benzylidenepyrazine-2-carbohydrazonamide, a pyrazine derivative, acts as a bidentate ligand, coordinating with metal ions through one of the pyrazine ring nitrogen atoms and an azomethine nitrogen atom from the hydrazonamide side chain. nih.gov Similarly, pyrazinamide (B1679903), a well-known antitubercular drug, has been used to synthesize coordination frameworks with biocompatible metals via mechanochemistry, yielding novel structures with potentially enhanced biological activity. nih.govfao.org The resulting coordination compounds, such as a 1D zinc framework and a hydrogen-bonding manganese framework, highlight the versatility of the pyrazine core in constructing diverse supramolecular architectures. nih.govmdpi.com These studies underscore the potential of substituted pyrazines, including this compound, to serve as building blocks for new metal-organic frameworks and coordination complexes with tailored properties.

Development of Dyes and Luminescent Materials

Pyrazine derivatives are of significant interest in the development of organic luminescent materials and dyes, largely due to the electron-withdrawing nature of the pyrazine ring which facilitates intramolecular charge transfer (ICT), a common mechanism for fluorescence. researchgate.netscinito.ai The pyrazine core is considered a more efficient luminophore than a benzene (B151609) ring for creating materials with red-shifted and enhanced photoluminescence. acs.org

A notable example that is structurally related to the subject compound is a series of 2,5-di(aryleneethynyl)pyrazine derivatives. rsc.orgresearchgate.net These compounds were synthesized via a Sonogashira coupling reaction between 2,5-dibromo-3,6-dimethylpyrazine (B3046257) and various ethynylarenes, including one bearing a 4-ethylphenyl group. rsc.orgresearchgate.net Quantum chemical calculations revealed that the presence of the pyrazine ring lowers the HOMO-LUMO gap compared to analogous benzene structures, contributing to a red-shift in emission. rsc.orgresearchgate.net These materials exhibit fluorescence from blue to yellow and some also show room temperature phosphorescence. acs.org The photoluminescence (PL) properties of these compounds demonstrate their potential. For example, using 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine as a dopant in a single-layer Organic Light-Emitting Diode (OLED) significantly enhanced the device's external quantum efficiency, which was attributed to the improved electron-transporting properties of the pyrazine system. rsc.orgresearchgate.net

Interactive Table: Photoluminescent Properties of a Pyrazine Derivative
CompoundAbsorption (λmax, nm)Emission (λmax, nm)Application NoteReference
2,5-di(phenylethynyl)-3,6-dimethylpyrazine~360379, 395Emission is red-shifted compared to benzene analogue. rsc.orgresearchgate.net
5,6-dichloro-2,3-dicyanopyrazineNot specified637 (phosphorescence)Exhibits room temperature phosphorescence. acs.org

In Vitro Antimicrobial Activities and Mechanistic Investigations

The pyrazine scaffold is a key component in numerous compounds investigated for their antimicrobial properties. researchgate.net The well-known antitubercular drug pyrazinamide is a primary example, and its mechanism of action provides a basis for the development of new derivatives.

Various classes of pyrazine derivatives have demonstrated in vitro antibacterial activity. A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, showed activity against Mycobacterium tuberculosis H37Rv, with MIC values for the most potent compounds ranging from 6 to 42 µM. mdpi.comnih.gov These compounds also displayed moderate activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus. mdpi.com

Other studies have explored different pyrazine-based scaffolds. Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with some compounds showing activity comparable to the antibiotic ampicillin. mdpi.com Furthermore, pyrazine-2-carbohydrazide (B1222964) derivatives have shown potency, particularly against Gram-positive bacteria. Sulfonamide-based derivatives, such as 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, have exhibited good activity against M. tuberculosis (MIC = 6.25 µg/mL), potentially through the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.gov

Interactive Table: In Vitro Antibacterial Activity of Pyrazine Derivatives
Compound ClassTest Organism(s)Key Finding (MIC)Reference
3-Benzylaminopyrazine-2-carboxamidesM. tuberculosis H37Rv6 µM (for compound 8 ) mdpi.comnih.govresearchgate.net
Triazolo[4,3-a]pyrazinesS. aureus / E. coli32 µg/mL / 16 µg/mL (for compound 2e ) mdpi.com
N-(Pyrazin-2-yl)benzenesulfonamidesM. tuberculosis H37Rv6.25 µg/mL (for compound 4b ) nih.gov
Pyrazinamide-Silver Coordination FrameworkE. coli, S. aureus, M. smegmatisEnhanced activity vs. free antibiotic nih.gov

The in vitro antifungal activity of pyrazine derivatives appears to be more limited compared to their antibacterial potential. In a study of fifteen 3-benzylaminopyrazine-2-carboxamides, no antifungal activity was detected against a panel of tested fungal strains. mdpi.comnih.govresearchgate.net Similarly, another study reported that newly synthesized pyrazinoic acid derivatives did not show improved antifungal action over controls. researchgate.net However, coordination compounds of a pyrazine derivative (N′-benzylidenepyrazine-2-carbohydrazonamide) with metals like Mn(II), Fe(III), Co(II), and Ni(II) were screened for antifungal activity, suggesting that complexation could be a strategy to induce or enhance this property. nih.govnih.govmdpi.com

Pyrazine derivatives have emerged as a promising class of antiviral agents, with various scaffolds demonstrating inhibition of key viral enzymes. A series of pyrazine-triazole and pyrazine-benzothiazole conjugates showed significant potency against SARS-CoV-2 in vitro, with computational studies suggesting RNA-dependent RNA polymerase (RdRp) as a likely target. nih.gov

Other research has identified pyrazine-1,3-thiazine hybrids as inhibitors of the HIV-1 reverse transcriptase (RT) and the neuraminidase enzyme of the H1N1 influenza virus. epa.gov One derivative, compound 3k , was a particularly promising inhibitor of HIV-1 with 94% inhibition (IC50 3.26 µM). epa.gov In a different approach targeting influenza, an imidazo[1,2-a]pyrazine (B1224502) derivative, A4, was found to inhibit viral replication by binding directly to the viral nucleoprotein (NP), preventing its nuclear accumulation. acs.org These findings highlight the potential of the pyrazine core to be incorporated into scaffolds that can target diverse viral enzymes and proteins.

Interactive Table: In Vitro Antiviral Activity of Pyrazine Derivatives
Compound ClassVirus TargetEnzyme/Protein TargetKey Finding (IC50)Reference
Pyrazine-triazole conjugatesSARS-CoV-2RNA-dependent RNA polymerase (RdRp)0.36 µM (for compound 5g ) nih.gov
Pyrazine-1,3-thiazine hybridsHIV-1Reverse Transcriptase (RT)3.26 µM (for compound 3k ) epa.gov
Pyrazine-1,3-thiazine hybridsInfluenza A (H1N1)Neuraminidase11.24 µM (for compound 3d ) epa.gov
Imidazo[1,2-a]pyrazinesInfluenza ANucleoprotein (NP)A4 binds directly to NP acs.org

In Vitro Enzyme and Receptor-Based Studies

The structural versatility of the pyrazine core allows for its incorporation into molecules designed to interact with a wide array of enzymes and receptors, making it a privileged scaffold in drug discovery.

Derivatives have been identified as inhibitors of several enzyme families. For example, a pyrido[3,4-b]pyrazine (B183377) scaffold was the starting point for the development of potent dual inhibitors of Salt-Inducible Kinase 2 and 3 (SIK2/SIK3). acs.org Subsequent scaffold hopping led to highly potent inhibitors for potential use in inflammatory diseases. acs.org In other research, an imidazo[1,2-a]pyrazine core was featured in a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING pathway in cancer immunotherapy. acs.org Docking studies of antimycobacterial pyrazine derivatives have also suggested that they may act by inhibiting enoyl-ACP reductase (InhA), an enzyme crucial for fatty acid biosynthesis in mycobacteria. mdpi.com

In the context of receptor-based studies, pyrazine derivatives have been developed as potent and selective antagonists for various G-protein coupled receptors (GPCRs). A series of oxazolo[3,4-a]pyrazine derivatives were identified as nanomolar antagonists of the Neuropeptide S Receptor (NPSR), a target for stress-related disorders. acs.org Another study described the optimization of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as antagonists for the Corticotropin-Releasing Factor-1 (CRF-1) receptor, which is implicated in anxiety and depression. researchgate.net These examples demonstrate that the pyrazine heterocycle can be effectively incorporated into rigidified structures to achieve high-affinity interactions with specific biological targets.

Enzyme Inhibition Assays (e.g., GlcN-6-P synthase)

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is recognized as a potential target for developing antimicrobial and antidiabetic agents. nih.govnih.govnih.gov The enzyme is crucial in the hexosamine biosynthesis pathway. nih.gov Inhibitors of this enzyme can be categorized into groups that act on the glutamine-binding domain or mimic the transition state in the sugar isomerizing domain. nih.govrsc.org A review of the literature indicates that while various heterocyclic and polycyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase, specific data on the inhibitory activity of this compound or its close analogs against this enzyme are not currently available. nih.gov

Receptor Binding Profiling in Non-Human Systems

The characterization of a compound's interaction with various receptors is a critical step in drug discovery. Radioligand binding assays are commonly employed to determine the affinity of a compound for specific receptors. mdpi.com For instance, studies on new triazine derivatives have evaluated their binding affinity for serotonin (B10506) and dopamine (B1211576) receptors in cell lines expressing these human receptors. mdpi.com However, specific receptor binding profile data for this compound or its immediate structural analogs in non-human systems have not been reported in the available scientific literature.

Cell-Based Assays for Modulation of Cellular Pathways (non-human cell lines)

Cell-based assays provide a crucial link between target-based activity and whole-organism effects. nih.gov Research into a series of 6-arylpyrazine-2-carboxamides, which are structurally related to the subject compound, has revealed potent activity against the non-human parasite Trypanosoma brucei brucei, the causative agent of Human African Trypanosomiasis. acs.orgacs.orgnih.gov

In a whole-organism high-throughput screen, a pyrazine carboxamide hit demonstrated an initial potency of 0.49 μM. acs.orgacs.org Subsequent structure-activity relationship (SAR) exploration led to the synthesis and testing of a library of analogs against T. b. brucei. The activity of these compounds was measured in terms of EC₅₀ (half-maximal effective concentration) in cell-based assays. These assays are critical for identifying compounds that can effectively inhibit parasite growth. acs.orgacs.orgnih.gov The most potent analogs exhibited EC₅₀ values as low as 25 nM against T. b. brucei and showed high selectivity, being significantly less toxic to mammalian L6 and HEK293 cell lines. acs.orgnih.gov

The table below presents the in vitro activity of selected 6-arylpyrazine-2-carboxamide derivatives against T. b. brucei.

Compound IDAryl SubstituentAmide GroupEC₅₀ (μM) vs T. b. brucei
Hit Compound (9)PhenylN-cyclopentyl-3-amino0.49
542-cyanophenylN-pentyl-3-amino0.17
553-methylphenylN-pentyl-3-amino0.11
574-fluorophenylN-pentyl-3-amino0.08
603-(trifluoromethyl)phenylN-pentyl-3-amino0.26
613-chlorophenylN-pentyl-3-amino0.36
654-fluorophenylN-sec-butyl-3-amino0.024

Data sourced from the Journal of Medicinal Chemistry, 2015. acs.orgacs.org

Comprehensive Structure-Activity Relationship (SAR) Analysis for Defined Applications

SAR analysis is fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds.

Correlation of Structural Modifications with In Vitro Biological Profiles

For the 6-arylpyrazine-2-carboxamide series investigated for antitrypanosomal activity, several key SAR trends were identified. acs.orgfigshare.com The activity of these compounds is read from a cell-based assay, meaning that SAR trends reflect a combination of factors including target affinity, cell permeability, and protein binding. acs.orgacs.org

Aryl Ring Substitution : Modifications to the aryl ring at the 6-position of the pyrazine core significantly impacted potency against T. b. brucei.

Small, electron-withdrawing or lipophilic groups were generally favored. For instance, a 4-fluoro substituent (compound 57, EC₅₀ 0.08 μM) and a 2-cyano group (compound 54, EC₅₀ 0.17 μM) enhanced activity compared to the unsubstituted phenyl analog. acs.org

A 3-methyl group (compound 55, EC₅₀ 0.11 μM) was also beneficial. acs.orgacs.org

However, larger or more electron-donating groups, as well as other halogen substitutions like a 3-chloro group (compound 61, EC₅₀ 0.36 μM), resulted in reduced activity. acs.orgacs.org

Disubstitution on the aryl ring, such as in the 3,5-dimethyl analog, led to a loss of activity, indicating that the meta positions are not equally favorable for substitution. acs.org

Pyrazine Core and Amide Side Chain : The nature of the substituent at the 2-position of the pyrazine ring was also critical.

The initial hit featured a 3-amino-N-cyclopentyl-2-carboxamide group.

Varying the alkyl group on the amide nitrogen showed that an N-sec-butyl group (as in compound 65, EC₅₀ 0.024 μM) provided a significant boost in potency when combined with a 4-fluorophenyl substituent. acs.orgfigshare.com

Analysis of Electronic and Steric Effects on Activity

The observed SAR trends can be rationalized by considering the electronic and steric properties of the substituents. rsc.orgnih.gov

Electronic Effects : The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. slideshare.net The introduction of substituents can further modulate this electronic character.

Electron-withdrawing groups on the aryl ring, such as fluoro or cyano groups, appeared to be favorable for antitrypanosomal activity, suggesting that a more electron-poor aryl moiety enhances interaction with the biological target or influences other properties like membrane permeability. acs.org The trifluoromethyl group in compound 60, however, led to a slight decrease in activity compared to the methyl analog, which could be due to excessive electronegativity or other factors. acs.orgacs.org

Electric dipole moment studies on chloro-pyrazines have shown that electronic interactions are more significant in pyrazines compared to analogous benzene compounds, highlighting the strong influence of substituents on the ring's electronic properties. rsc.org

Steric Effects : The size and spatial arrangement of substituents play a crucial role in determining how a molecule fits into a target's binding site.

The preference for smaller substituents at the meta- and para-positions of the aryl ring suggests that the binding pocket may have steric constraints. acs.org

The loss of activity with 3,5-disubstituted analogs further supports the idea that steric bulk in this region is detrimental. acs.org

Studies on other diazine systems, like pyridazines, have also shown that introducing bulky groups near the nitrogen atoms can hinder the formation of active complexes with metal centers, which can be a proxy for understanding interactions with biological macromolecules. nih.gov The occupation of positions ortho to the ring nitrogens increases steric demand and can inhibit binding. nih.gov

Future Research Directions and Unanswered Questions

Emerging Synthetic Paradigms for Pyrazine (B50134) Derivatives

The synthesis of pyrazine derivatives has traditionally relied on established condensation reactions. researchgate.net However, the future of pyrazine synthesis is moving towards more efficient, sustainable, and atom-economical methods. nih.govtandfonline.com

Future research should focus on applying these modern paradigms to the synthesis of 2-Chloro-6-(4-ethylphenyl)pyrazine and its analogues. One promising avenue is the adoption of greener synthesis protocols that minimize waste and energy consumption. tandfonline.com This includes one-pot reactions that combine multiple synthetic steps without isolating intermediates and the use of biocatalytic methods, such as enzymatic catalysis, which can offer high selectivity under mild conditions. nih.gov For instance, developing a continuous-flow system for the synthesis could enhance scalability and reaction control. nih.gov Furthermore, exploring novel catalytic systems, such as manganese or gold-based catalysts, could provide alternative pathways to pyrazine cores that are inaccessible through traditional methods. tandfonline.comacs.org

Another area of interest is the development of methods for the late-stage functionalization of the pyrazine core, allowing for the rapid generation of a library of derivatives from a common intermediate. This approach is highly valuable in medicinal chemistry for establishing structure-activity relationships (SAR).

Synthetic ParadigmKey AdvantagesPotential Application to this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. nih.govEnzymatic amidation or coupling reactions to build the pyrazine ring or modify its substituents.
One-Pot Synthesis Increased efficiency, reduced waste, time and cost savings. tandfonline.comDevelopment of a streamlined process from basic precursors to the final substituted pyrazine.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters. nih.govContinuous production of this compound or its derivatives.
Novel Catalysis Access to new reaction pathways, potentially lower catalyst loading. acs.orgrsc.orgUsing earth-abundant metal catalysts like iron or manganese for cross-coupling steps.

Advanced Reactivity Investigations for Novel Functionalizations of this compound

The chloro-substituent on the pyrazine ring is a pivotal functional handle for diversification. While classical nucleophilic substitution is possible, future research should delve into more sophisticated and selective functionalization techniques. rsc.org

Advanced transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are particularly relevant. researchgate.netrsc.org These reactions would allow for the introduction of a wide array of aryl, heteroaryl, amine, and alkyne moieties at the C2 position, dramatically expanding the chemical space accessible from this compound. A key challenge is to achieve high yields and selectivity, especially given the electron-deficient nature of the pyrazine ring. acs.org

Furthermore, direct C-H activation presents a frontier in synthetic chemistry. Investigating the regioselective C-H functionalization of the pyrazine ring or the 4-ethylphenyl group of this compound would be a significant advance. This would enable the introduction of new functional groups without pre-functionalized starting materials, leading to more efficient and elegant synthetic routes. Another powerful technique involves the use of mixed metal amide bases like TMPMgCl·LiCl for regioselective metalation, followed by trapping with various electrophiles to create highly functionalized pyrazines. nih.govresearchgate.netmedchemexpress.com

Reaction TypePotential Reagents/CatalystTarget PositionPotential Outcome
Suzuki Coupling Arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂). rsc.orgC2 (replacing Cl)Synthesis of 2-aryl-6-(4-ethylphenyl)pyrazines.
Buchwald-Hartwig Amination Primary/secondary amines, Pd or Cu catalyst. rsc.orgC2 (replacing Cl)Generation of 2-amino-6-(4-ethylphenyl)pyrazine derivatives.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst.C2 (replacing Cl)Formation of 2-alkynyl-6-(4-ethylphenyl)pyrazines.
Regioselective Metalation TMPMgCl·LiCl, then an electrophile. nih.govmedchemexpress.comC3 or C5Introduction of functional groups adjacent to the nitrogen atoms.
C-H Arylation Aryl halides, Pd catalyst.Phenyl ring or pyrazine C-H bondsDirect formation of new C-C bonds without pre-functionalization.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. tandfonline.comnih.gov These computational tools can be powerfully applied to the rational design of novel derivatives of this compound.

Deep generative models can be trained on existing libraries of active pyrazine-containing compounds to generate vast virtual libraries of novel molecules centered around the 2-(4-ethylphenyl)pyrazine (B12312083) scaffold. tandfonline.comnih.gov These models can learn the underlying rules of chemical structure and desired properties to propose candidates with a high probability of success.

Following generation, multi-layered virtual screening protocols can be employed to prioritize the most promising candidates. tandfonline.com This involves predicting key properties such as binding affinity to a specific biological target (e.g., a protein kinase), ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. By focusing synthetic efforts on compounds with favorable predicted profiles, AI/ML can significantly accelerate the discovery process and reduce the costs associated with experimental screening. tandfonline.com For instance, a workflow could be designed to discover selective antagonists for a specific receptor by starting with the this compound scaffold. nih.gov

Exploration of Novel Application Domains for this compound Derivatives

While pyrazine derivatives are well-established in flavors, fragrances, and pharmaceuticals, the specific application profile of this compound derivatives remains largely unexplored. researchgate.netnih.gov Future research should aim to systematically screen these compounds across a range of application domains.

Medicinal Chemistry : The pyrazine ring is a recognized pharmacophore found in numerous bioactive compounds, including anticancer and anti-inflammatory agents. tandfonline.comnih.govnih.gov Derivatives of this compound could be evaluated as inhibitors of various enzyme families, such as protein tyrosine phosphatases or kinases, which are often implicated in cancer and inflammatory diseases. nih.govfrontiersin.org

Agrochemicals : Nitrogen-containing heterocycles are a staple of the agrochemical industry, used as herbicides, fungicides, and insecticides. tandfonline.com The structural motifs present in this compound could be modified to explore potential herbicidal or pesticidal activities.

Materials Science : π-conjugated materials based on pyrazine have garnered interest for their favorable charge transfer properties, making them suitable for optoelectronic applications like organic light-emitting diodes (OLEDs) and solar cells. rsc.org By extending the conjugation of this compound through polymerization or coupling reactions, novel materials with interesting photophysical properties could be developed.

Identification of Key Research Gaps and Opportunities for Collaborative Studies

The primary research gap concerning this compound is the lack of fundamental data on its reactivity, physical properties, and biological activity. Filling this gap requires a concerted and collaborative effort.

A key opportunity lies in fostering collaborations between synthetic organic chemists, computational chemists, and biologists. Synthetic groups could focus on building a diverse library of derivatives using the advanced methods outlined above. nih.gov Computational teams could then use AI/ML models to predict the properties of these derivatives and guide the next round of synthesis. tandfonline.com Finally, biologists and pharmacologists could perform in vitro and in vivo screening to identify lead compounds for specific applications, creating a feedback loop that accelerates the design-build-test-learn cycle.

Furthermore, there is a need for open-access databases that compile the synthetic routes, characterization data, and biological screening results for this class of pyrazine derivatives. Such a resource would prevent redundant research efforts and serve as a valuable tool for the broader scientific community, sparking new avenues of investigation and unlocking the full scientific potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-(4-ethylphenyl)pyrazine, and what challenges arise during purification?

  • Methodology : The synthesis typically involves coupling a substituted pyrazine core with a 4-ethylphenyl group. A multi-step procedure may include halogenation (e.g., chlorination at the 2-position) followed by Suzuki-Miyaura cross-coupling with a 4-ethylphenyl boronic acid derivative. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a solvent system of THF/H₂O under reflux .
  • Challenges : Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) due to byproducts from incomplete coupling. HPLC (≥95% purity) is recommended for final validation .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Techniques : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyrazine and ethylphenyl groups). X-ray crystallography resolves bond angles and confirms the chloro-ethylphenyl orientation. HRMS (high-resolution mass spectrometry) validates molecular weight (e.g., [M+H]+ at m/z 249.06) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s interaction with potassium channels or protein kinases?

  • Biological Assays :

  • Patch-clamp electrophysiology to assess potassium channel modulation (e.g., Kv1.3 or hERG).
  • Kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., GSK-3β, CDK5) at varying concentrations (IC₅₀ determination). Include positive controls like Aloisine A for comparison .
    • Data Interpretation : Analyze dose-response curves and compare with structurally related compounds (e.g., 2-Chloro-6-(2-pyridinyl)pyrazine derivatives) to identify SAR trends .

Q. How do computational models explain the compound’s electronic structure and reactivity?

  • Modeling Approaches :

  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., chloro group vs. pyrazine ring).
  • Molecular dynamics simulations (24-mode Hamiltonian) to study vibrational modes and S₁/S₂ state transitions, critical for photochemical applications .
    • Validation : Compare simulated UV-Vis spectra with experimental data to refine computational parameters .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Root Cause Analysis :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound stability : Test for degradation under assay conditions (e.g., DMSO stock solutions stored at -80°C).
    • Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Formulation :

  • Co-solvent systems (e.g., PEG-400/water) for intravenous administration.
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the ethylphenyl moiety.
    • Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and bioavailability through pharmacokinetic profiling (Cₘₐₓ, AUC) in rodent models .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 8.21 (s, 1H, pyrazine), δ 7.45–7.30 (m, 4H, ethylphenyl)
¹³C NMRδ 148.2 (C-Cl), δ 137.5 (pyrazine-C), δ 128.9 (ethylphenyl-C)
HRMS[M+H]+ = 249.06 (calculated), 249.05 (observed)

Table 2 : Comparative Kinase Inhibition Profiles

Kinase TargetIC₅₀ (µM)Assay TypeReference Compound (IC₅₀)
GSK-3β2.1ADP-Glo™Aloisine A (0.8 µM)
CDK5/p254.2Radioactive ATPRoscovitine (0.2 µM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.